molecular formula C10H11Cl2N B1309400 Cyclopropyl-(2,4-dichloro-benzyl)-amine CAS No. 892568-95-5

Cyclopropyl-(2,4-dichloro-benzyl)-amine

Cat. No.: B1309400
CAS No.: 892568-95-5
M. Wt: 216.1 g/mol
InChI Key: ISNLISSGALOLGC-UHFFFAOYSA-N
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Description

Cyclopropyl-(2,4-dichloro-benzyl)-amine is an organic compound that features a cyclopropyl group attached to a benzyl amine moiety, which is further substituted with two chlorine atoms at the 2 and 4 positions on the benzene ring

Scientific Research Applications

Cyclopropyl-(2,4-dichloro-benzyl)-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the effects of cyclopropyl and dichlorobenzyl groups on biological systems.

    Industrial Applications: It can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(2,4-dichloro-benzyl)-amine typically involves the following steps:

    Preparation of 2,4-Dichlorobenzyl Chloride: This intermediate can be synthesized by the chlorination of 2,4-dichlorotoluene using chlorine gas in the presence of a catalyst such as ferric chloride.

    Formation of this compound: The 2,4-dichlorobenzyl chloride is then reacted with cyclopropylamine under basic conditions to yield the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(2,4-dichloro-benzyl)-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or alcohols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl amines with various functional groups.

Mechanism of Action

The mechanism of action of Cyclopropyl-(2,4-dichloro-benzyl)-amine involves its interaction with specific molecular targets. The cyclopropyl group can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes. The dichlorobenzyl moiety can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzyl Alcohol: A mild antiseptic used in throat lozenges.

    2,4-Dichlorobenzyl Chloride: An intermediate used in organic synthesis.

    Cyclopropylamine: A simple amine with a cyclopropyl group.

Uniqueness

Cyclopropyl-(2,4-dichloro-benzyl)-amine is unique due to the combination of the cyclopropyl and dichlorobenzyl groups, which can impart distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential biological activity compared to its individual components.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c11-8-2-1-7(10(12)5-8)6-13-9-3-4-9/h1-2,5,9,13H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNLISSGALOLGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405966
Record name Cyclopropyl-(2,4-dichloro-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892568-95-5
Record name Cyclopropyl-(2,4-dichloro-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5.25 g (30 mmol) of 2,4-dichlorobenzaldehyde was introduced into 140 ml of methanol and, at room temperature, a solution of 1.71 g (30 mmol) of cyclopropylamine was added. The mixture as stirred at room temperature for 40 min and then 1.42 g (37.5 mmol) of NaBH4 was added in portions. After standing overnight, the solvent was removed and the residue was taken up in 2 N HCl. Two extractions with ethyl acetate were carried out. The aqueous phase was made alkaline with NaOH and again extracted twice with ethyl acetate. The organic phases were dried with MgSO4 and concentrated. The crude product obtained in this way, in the form of a slightly yellowish oil, was reacted further without further purification.
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